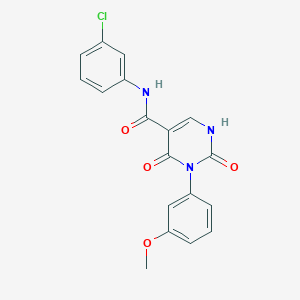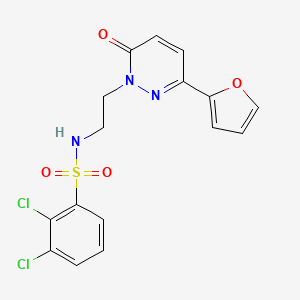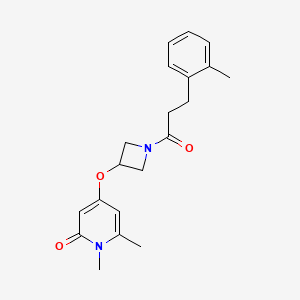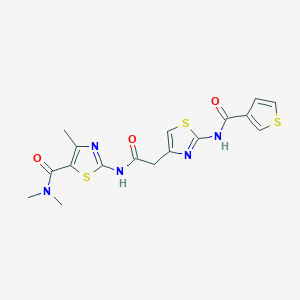![molecular formula C22H22N4O3S3 B2502066 4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 683260-84-6](/img/structure/B2502066.png)
4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological activities. The related compounds discussed in the provided papers include various benzamide and sulfonamide derivatives that exhibit a range of biological activities, such as antiarrhythmic, antimicrobial, anti-inflammatory, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the condensation of amines with sulfonyl chlorides. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity was described, where the compounds were synthesized and tested for their biological activity . Similarly, the synthesis of N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives was achieved by condensation of 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . These methods could potentially be applied or adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives, which are closely related to the compound of interest, has been studied using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis. These studies have revealed that the spatial arrangement of the benzothiazine and pyridine fragments significantly influences the biological activity of these molecules . The molecular conformation is crucial for the pharmacological properties, as seen in the structure-activity relationship studies of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides .
Chemical Reactions Analysis
The chemical reactivity of benzothiazine derivatives has been explored, with findings indicating that the sulfo group can affect the reactivity of these compounds. For example, the sulfo group can prevent the acylation of sterically hindered amines, which is an important consideration in the synthesis of such molecules . Additionally, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been reported as a green synthesis approach for the production of thiazolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely linked to their molecular structure and have a direct impact on their biological activity. For instance, the oral bioavailability and hemodynamic profile of a potent Class III antiarrhythmic compound were found to be favorable, which is essential for its pharmacological efficacy . The antimicrobial activity of benzothiazole sulfonamide derivatives has also been demonstrated, highlighting the importance of these properties in the development of new therapeutic agents .
科学的研究の応用
Anticancer Activity
Research involving derivatives of indapamide, which share structural similarities with the queried compound, highlights potential anticancer applications. One study synthesized derivatives showing proapoptotic activity against melanoma cell lines, with certain compounds demonstrating significant growth inhibition. These derivatives were also tested as inhibitors for several human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor growth and metastasis (Ö. Yılmaz et al., 2015).
Synthesis and Structural Analysis
Another area of interest is the synthesis and structural analysis of benzothiazole derivatives. Studies have explored the reactivity of these compounds, providing insights into their chemical properties and potential as building blocks for more complex molecules. For example, research on the synthesis of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides discussed the influence of sulfo groups on acylation reactions and the resultant biological activities of these compounds (I. Ukrainets et al., 2019).
Electrochemical Synthesis
The electrochemical synthesis of benzothiazoles and thiazolopyridines from thioamides presents a metal- and reagent-free approach to generating these compounds. This method highlights the versatility of benzothiazoles and thiazolopyridines in pharmaceuticals and organic materials, demonstrating a broad range of potential applications (Xiang-Yang Qian et al., 2017).
Antimicrobial Activity
Some research has focused on the antimicrobial properties of fluoro-substituted sulfonamide benzothiazole derivatives. These compounds have been synthesized and tested for antimicrobial activity, suggesting potential use in developing new antimicrobial agents (V. Jagtap et al., 2010).
Cardiac Electrophysiological Activity
Investigations into N-substituted imidazolylbenzamides or benzene-sulfonamides have uncovered their potential as selective class III antiarrhythmic agents. This research could inform the development of new treatments for arrhythmias, demonstrating the therapeutic versatility of sulfonamide derivatives (T. K. Morgan et al., 1990).
特性
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S3/c1-13-4-3-11-26(12-13)32(28,29)16-7-5-15(6-8-16)21(27)25-22-24-18-10-9-17-19(20(18)31-22)30-14(2)23-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQZBXYWBUKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)



![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)


![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)
![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

